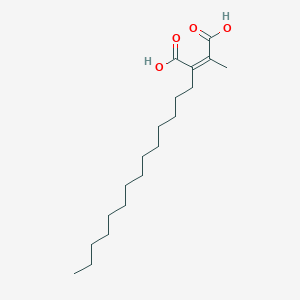

Chaetomellic acid A

Übersicht

Beschreibung

Chaetomellic Acid A ist eine Alkyl-Dicarbonsäure, die aus der Fermentation des Pilzes Chaetomella acutiseta isoliert wurde. Es ist bekannt für seine potente und hochspezifische Inhibition der Farnesyl-Protein-Transferase, einem Enzym, das an der posttranslationalen Modifikation von Proteinen beteiligt ist.

Wissenschaftliche Forschungsanwendungen

Chaetomellic acid A has a wide range of scientific research applications. In chemistry, it is used as a specific inhibitor of farnesyl-protein transferase, making it valuable in studying protein modifications . In biology and medicine, it has shown potential as a chemotherapeutic agent due to its association with RAS proteins and cancer . It has also been studied for its effects on renal function and oxidative stress in models of renal mass reduction . In industry, this compound is utilized in the development of novel analogues for therapeutic purposes .

Wirkmechanismus

Zukünftige Richtungen

Vorbereitungsmethoden

Chaetomellic Acid A kann durch verschiedene Verfahren synthetisiert werden. Ein bemerkenswerter Ansatz beinhaltet die Barton-Radikal-Decarboxylierung von Thiohydroxamsäureestern, die von Carbonsäuren in Gegenwart von Citraconsäureanhydrid abgeleitet sind . Eine andere Methode umfasst die Synthese aus 2,2-Dichlorpalmitinsäure, die eine Atomtransfer-Radikalzyklisierung zu einem Trichlorpyrrolidin-2-on-Zwischenprodukt durchläuft, gefolgt von einer stereospezifischen funktionellen Umlagerung, um das gewünschte Anhydrid zu liefern . Industrielle Produktionsverfahren beinhalten typischerweise die mikrobielle Fermentation mit Chaetomella acutiseta .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Citraconsäureanhydrid und Thiohydroxamsäureester . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chaetomellic-Anhydride A und B . Zusätzlich kann this compound oxidativen Stress-induzierten Zelltod in Zellen verringern und Nierenschäden nach einseitiger Ureterobstruktion bei Mäusen reduzieren .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als spezifischer Inhibitor der Farnesyl-Protein-Transferase verwendet, was es wertvoll für die Untersuchung von Proteinmodifikationen macht . In Biologie und Medizin hat es sich aufgrund seiner Assoziation mit RAS-Proteinen und Krebs als potenzielles Chemotherapeutikum gezeigt . Es wurde auch auf seine Auswirkungen auf die Nierenfunktion und den oxidativen Stress in Modellen der Nierengewebsreduktion untersucht . In der Industrie wird this compound bei der Entwicklung neuer Analoga für therapeutische Zwecke eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Inhibition der Farnesyl-Protein-Transferase, einem Enzym, das eine Farnesylgruppe an Proteine wie das Onkogen RAS addiert . Durch die Inhibition dieses Enzyms verhindert this compound die ordnungsgemäße Funktion von RAS-Proteinen, die bei Krebs häufig anormal aktiv sind . Diese Inhibition führt zu einer Verringerung des oxidativen Stress-induzierten Zelltods und einer Reduktion von Nierenschäden .

Analyse Chemischer Reaktionen

Chaetomellic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include citraconic anhydride and thiohydroxamic esters . The major products formed from these reactions are chaetomellic anhydrides A and B . Additionally, this compound can decrease oxidative stress-induced apoptosis in cells and reduce renal damage after unilateral ureteral obstruction in mice .

Vergleich Mit ähnlichen Verbindungen

Chaetomellic Acid A ist einzigartig aufgrund seiner spezifischen Inhibition der Farnesyl-Protein-Transferase, ohne die Geranylgeranyl-Transferase Typ 1 oder die Squalensynthase zu beeinflussen . Ähnliche Verbindungen sind Chaetomellic Acid B, das ebenfalls die Farnesyl-Protein-Transferase inhibiert, jedoch mit unterschiedlicher Potenz . Andere Farnesyltransferase-Inhibitoren wie Tipifarnib und Lonafarnib wurden zur Krebsbehandlung entwickelt, können jedoch unterschiedliche Nebenwirkungsprofile und Wirksamkeit aufweisen .

Eigenschaften

IUPAC Name |

(Z)-2-methyl-3-tetradecylbut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19(22)23)16(2)18(20)21/h3-15H2,1-2H3,(H,20,21)(H,22,23)/b17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSDRNDLXFVDED-MSUUIHNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C(=C(\C)/C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148796-51-4 | |

| Record name | Chaetomellic acid A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148796514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

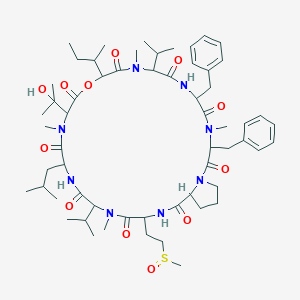

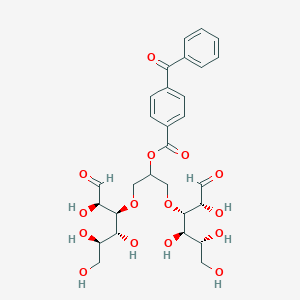

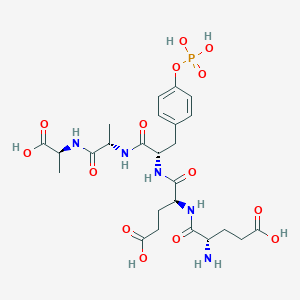

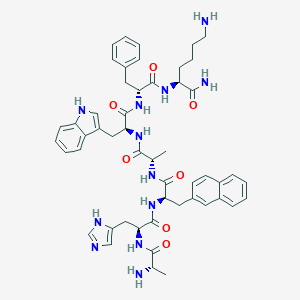

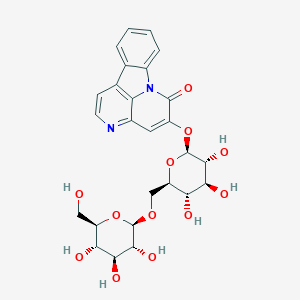

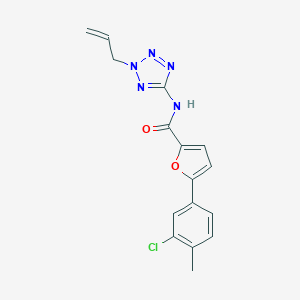

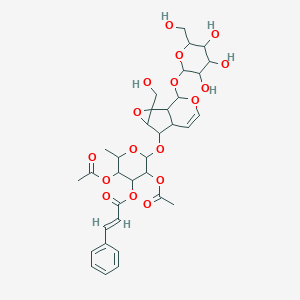

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[21,24-Diacetyloxy-20-(acetyloxymethyl)-19-benzoyloxy-22,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B234702.png)

![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[2-phenyl-2-[[(2E)-2-[(4-propoxybenzoyl)hydrazinylidene]acetyl]amino]acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B234729.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]acetamide](/img/structure/B234741.png)

![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)